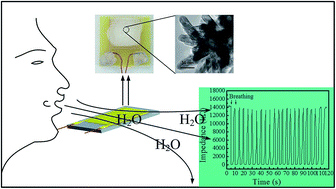Ultrafast breathing humidity sensing properties of low-dimensional Fe-doped SnO2 flower-like spheres†
RSC Advances Pub Date: 2016-03-08 DOI: 10.1039/C5RA27572E
Abstract
Low-dimensional Fe-doped SnO2 flower-like nanospheres are synthesized by a simple template- and surfactant-free hydrothermal method. Interestingly, the hierarchical nanostructures not only show a low dimension (the diameter is ca. 200 nm), but also present a dramatic humidity sensitivity compared with the undoped ones. These obviously enhanced properties are probably ascribed to the strong affinity of Fe3+ ions on the SnO2 (101) interface in the alkaline conditions and the complex band configuration of the γ-Fe2O3/SnO2 Schottky contact. 2% Fe-doped SnO2 humidity sensors exhibit outstanding thermal stability (weight loss less than 2.5%), exceptionally fast response/recovery speed (<1@4 s, 95% relative humidity), as well as ultrahigh humidity sensitivity (S = 6479.5). Besides, Fe-doped SnO2 sensors possess excellent breathing sensing properties, superior to most of the reported SnO2-based humidity sensors under the same conditions. These results open the door for ultrafast breathing sensing and the potential application of touchless user interfaces to traditional metal oxide based humidity sensors.

Recommended Literature
- [1] Understanding the role of thermodynamics in catalytic imine reductions†
- [2] Heteroleptic silver-containing ionic liquids†
- [3] Back matter
- [4] Quantitative real time sensing reveals enhanced sensitivity of polar dendrimer thin films for plastic explosive taggants†
- [5] Large and tunable negative thermal expansion induced by a synergistic effect in M2II[MIV(CN)8] Prussian blue analogues
- [6] Investigating the mechanism of phosphorene nanoribbon synthesis by discharging black phosphorus intercalation compounds†
- [7] Determination of extractable perfluorooctanoic acid (PFOA) in water, sweat simulant, saliva simulant, and methanol from textile and carpet samples by LC/MS/MS
- [8] Optimizing reaction intermediate adsorption by engineering the coordination structure of single-atom Fe–N5–C electrocatalysts for efficient oxygen reduction†
- [9] Novel synthetic strategy towards subphthalocyanine-functionalized acetylenic scaffolds via various dibromo-enynes†
- [10] Mechanical detection of NMR. Advantages of a digital approach

Journal Name:RSC Advances
Research Products
-
CAS no.: 14959-84-3
-
CAS no.: 151215-38-2









